molecular formula C21H21ClN2O B11988833 9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11988833
M. Wt: 352.9 g/mol
InChI Key: UPBAHCYVALVGQQ-UHFFFAOYSA-N
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Description

9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is a complex organic compound with a unique spiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclohexanone under heating conditions. The reaction is carried out in ethanol (EtOH) for about an hour, leading to the formation of the 1,3-oxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors, which play a role in various physiological processes . The compound’s structure allows it to bind to these receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] apart from similar compounds is its specific phenyl and chloro substituents, which contribute to its unique biological activities and chemical properties. These structural features enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

9-chloro-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C21H21ClN2O/c22-16-9-10-20-17(13-16)19-14-18(15-7-3-1-4-8-15)23-24(19)21(25-20)11-5-2-6-12-21/h1,3-4,7-10,13,19H,2,5-6,11-12,14H2

InChI Key

UPBAHCYVALVGQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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